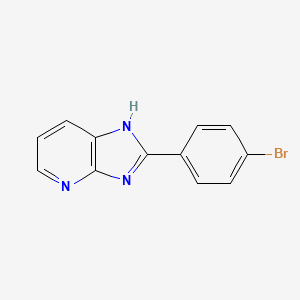

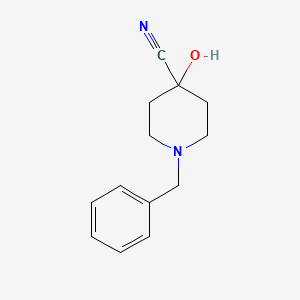

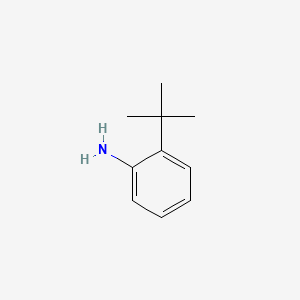

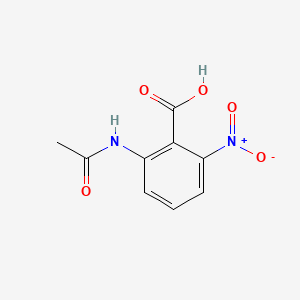

![molecular formula C9H10F3NO B1265909 2-氨基-1-[3-(三氟甲基)苯基]乙醇 CAS No. 21172-28-1](/img/structure/B1265909.png)

2-氨基-1-[3-(三氟甲基)苯基]乙醇

描述

Synthesis Analysis

The synthesis of derivatives related to 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol involves various strategies. A notable method includes the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, achieved through asymmetric reduction catalyzed by specific biocatalysts in the presence of isopropanol as a co-substrate. This process highlights the efficiency and selectivity achievable in synthesizing such compounds (Ouyang et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, has been elucidated through techniques like X-ray diffraction, demonstrating complex formations and hydrogen bond interactions pivotal for understanding the chemical behavior and reactivity of these molecules (Percino et al., 2015).

Chemical Reactions and Properties

The chemical properties of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol and its derivatives encompass a broad spectrum of reactions. For instance, the coordination chemistry of mercury-containing compounds with ethanol and other donors reveals the complex's structural characteristics and the role of substituents in influencing reaction pathways (Tikhonova et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and phase behavior, significantly impact the application and handling of such compounds. While specific studies on 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol were not identified, the analysis of related compounds provides insight into methodologies for determining these critical parameters.

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the potential for further functionalization, are crucial. Studies on similar compounds, like the reductive β-elimination of 2-(phenylthio)ethanols to form terminal olefins, showcase the diverse reactivity and applications of these molecules in synthesis and industry (Watanabe et al., 1975).

科学研究应用

1. 药物中间体合成

2-氨基-1-[3-(三氟甲基)苯基]乙醇在合成各种药物化合物中起着关键的手性中间体作用。例如,它用于生产阿普利坦,一种用于化疗引起的恶心和呕吐的药物。一项研究突出了伯克霍尔德氏假单胞菌作为催化剂,实现高效立体选择性还原,产生类似2-氨基-1-[3-(三氟甲基)苯基]乙醇的手性醇类,这些醇类在药物应用中具有价值(Yu, Li, Lu, & Zheng, 2018)。

2. β-肾上腺素受体阻滞特性

与2-氨基-1-[3-(三氟甲基)苯基]乙醇密切相关的1-苯基-2-[[(取代氨基)烷基]氨基]乙醇衍生物已被研究其β-肾上腺素受体阻滞特性。这些化合物显示出显著的效力和β-1心脏选择性,表明在心血管治疗中具有潜在应用(Large & Smith, 1980)。

3. 抗菌活性

研究表明,2-氨基-1-[3-(三氟甲基)苯基]乙醇衍生物具有抗菌性能。例如,使用1,1,1-三氟甲基-3-氰基-3-苯基丙酮合成的某些1-杂环芳基-5-氨基-4-苯基-3-三氟甲基吡唑,显示出与商业抗生素相当的抗菌活性(Kumar, Aggarwal, Tyagi, & Singh, 2005)。

4. 在光功率限制中的应用

含有类似2-[乙基-(4-三氟甲基苯基偶氮基苯基)-氨基]-乙醇的化合物的偶氮掺杂聚合物薄膜,在光功率限制应用中显示出潜力。这些薄膜由于双光子吸收过程而表现出显著的非线性吸收,突显了它们在保护敏感光学元件或人眼免受强光源伤害方面的潜力(Rajashekar, Limbu, Aditya, Rao, & Sai, 2013)。

5. 手性选择性催化

该化合物已应用于手性选择性催化,这是不对称合成中的关键过程。例如,从2-氨基-1-[3-(三氟甲基)苯基]乙醇衍生的新型催化剂已用于手性选择性氢化反应,生产高纯度的手性中间体用于药物开发和其他应用(Enamullah, 2010)。

安全和危害

属性

IUPAC Name |

2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRWAPWPGAJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943504 | |

| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol | |

CAS RN |

21172-28-1 | |

| Record name | α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

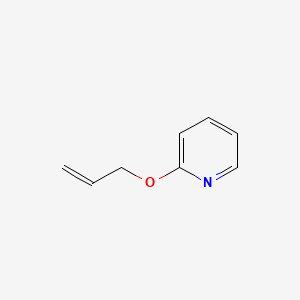

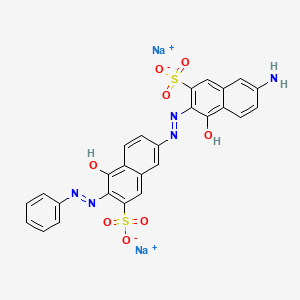

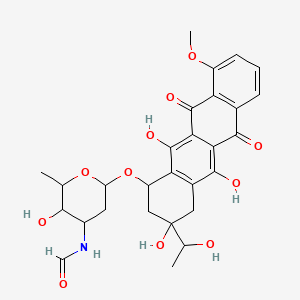

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)